molecular formula C6H9ClO B1625750 2,2-Dimethylbut-3-enoyl chloride CAS No. 57690-96-7

2,2-Dimethylbut-3-enoyl chloride

Cat. No.: B1625750
CAS No.: 57690-96-7
M. Wt: 132.59 g/mol
InChI Key: NHBJCUUNNHUOOO-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-enoyl chloride (CAS No. 57690-96-7) is an organochlorine compound with the molecular formula C₆H₉ClO and a molecular weight of 132.59 g/mol . Structurally, it features an acyl chloride functional group (-COCl) attached to a branched alkene backbone (CH₂=CH-C(CH₃)₂-). This compound is primarily utilized in pharmaceuticals, biochemical intermediates, and specialty chemical synthesis due to its high reactivity, particularly in nucleophilic acyl substitution reactions . Its steric hindrance from the dimethyl group at the β-position may influence reaction kinetics and selectivity in synthetic pathways.

Properties

CAS No.

57690-96-7

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

2,2-dimethylbut-3-enoyl chloride

InChI

InChI=1S/C6H9ClO/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3

InChI Key

NHBJCUUNNHUOOO-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C(=O)Cl

Canonical SMILES

CC(C)(C=C)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity and applications of 2,2-dimethylbut-3-enoyl chloride are best contextualized by comparing it to structurally or functionally related chlorinated compounds. Below is a detailed comparison based on available data:

Functional Group and Reactivity

  • This compound: As an acyl chloride, it undergoes rapid reactions with nucleophiles (e.g., amines, alcohols) to form amides, esters, or ketones. The electron-withdrawing carbonyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions under mild conditions. Steric hindrance from the dimethyl group may slow reactions but improve selectivity in crowded environments .
  • 1-Chloro-3-methylbut-2-ene : The allylic chloride group enables SN2 substitutions or eliminations (e.g., forming conjugated dienes). Its linear structure lacks significant steric hindrance, favoring faster but less selective reactions compared to the branched acyl chloride .

Stability and Handling

  • This compound: Moisture-sensitive; requires anhydrous conditions. Decomposes exothermically upon contact with water, releasing HCl gas .
  • 1-Chloro-3-methylbut-2-ene : Less hygroscopic but prone to light-induced decomposition. Storage under inert gas is recommended .

Research Findings and Industrial Relevance

  • Pharmaceuticals: this compound’s steric profile is exploited in designing protease inhibitors or kinase modulators where bulky substituents enhance target binding .
  • Polymer Chemistry : 1-Chloro-3-methylbut-2-ene’s allylic reactivity supports cross-linking in thermoset resins, improving material durability .

Preparation Methods

Thionyl Chloride Method

Thionyl chloride remains the reagent of choice due to its gaseous byproducts (SO₂ and HCl), which simplify purification. In a representative procedure, 2,2-dimethylbut-3-enoic acid (10 mmol) is refluxed with excess SOCl₂ (1.5 equiv) in anhydrous dichloromethane (0.1 M) under nitrogen for 4–6 hours. Catalytic dimethylformamide (DMF, 0.05 equiv) accelerates the reaction by generating the reactive imidazolide intermediate. Post-reaction, excess SOCl₂ is removed via rotary evaporation at 40°C, yielding the crude acyl chloride as a pale-yellow liquid.

Key Data :

  • Yield : 85–92%
  • Purity : >98% (GC-MS)
  • Reaction Monitoring : Disappearance of the carboxylic acid’s O–H stretch (2500–3300 cm⁻¹) via FT-IR.

Phosphorus Trichloride Method

For large-scale production, PCl₃ offers a cost-effective alternative. A 1:3 molar ratio of acid to PCl₃ in refluxing toluene (80°C, 8 hours) achieves complete conversion. The reaction mixture is quenched with ice-water, and the organic layer is dried over MgSO₄ before fractional distillation (bp 50–60°C at 15 mmHg).

Comparative Analysis :

Parameter SOCl₂ Method PCl₃ Method
Reaction Time 4–6 hours 8–10 hours
Yield 85–92% 75–82%
Byproducts SO₂, HCl H₃PO₃, HCl
Scalability Moderate High

The lower yield with PCl₃ arises from partial hydrolysis to phosphoric acid derivatives, necessitating stringent moisture exclusion.

Alternative Synthesis Routes

From Esters via Hydrolysis and Chlorination

Ethyl 2,2-dimethylbut-3-enoate undergoes saponification with aqueous NaOH (2M, 70°C, 2 hours) to regenerate the carboxylic acid, which is subsequently chlorinated. This two-step sequence avoids handling the hygroscopic acid directly but introduces additional purification steps.

Grignard Reagent-Based Approaches

A less conventional route involves the reaction of 2,2-dimethylpropanoyl chloride with vinylmagnesium bromide (1.2 equiv) in THF at −78°C. The Grignard adduct is quenched with ammonium chloride and oxidized using pyridinium chlorochromate (PCC) to yield the enoyl chloride. While innovative, this method suffers from low yields (55–60%) and competing Wagner-Meerwein rearrangements.

Purification and Isolation Techniques

Fractional Distillation

Due to its low boiling point (50–60°C at 15 mmHg), fractional distillation under reduced pressure effectively separates this compound from residual acid or phosphorous byproducts. A Vigreux column with a high reflux ratio (10:1) ensures minimal thermal decomposition.

Solvent Extraction

For laboratory-scale purification, sequential washes with saturated NaHCO₃ (to remove HCl) and brine (to remove polar impurities) precede drying over molecular sieves. This method achieves >95% purity but risks emulsion formation due to the compound’s limited aqueous solubility.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 5.45 (dt, J = 15.4 Hz, H-3), 2.21–2.16 (m, H₂-4), 1.49 (s, (CH₃)₂C).
  • ¹³C NMR : 170.8 ppm (C=O), 128.4 ppm (C-3), 35.2 ppm ((CH₃)₂C).
  • IR : 1795 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).

Chromatographic Purity Assessment

Gas chromatography (GC) with a DB-5MS column (30 m × 0.25 mm) and flame ionization detector confirms >98% purity, with retention times consistent against authenticated standards.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-dimethylbut-3-enoyl chloride, and what analytical techniques validate its purity?

  • Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Purification is achieved through fractional distillation under inert conditions. Purity is validated via NMR spectroscopy (¹H/¹³C) to confirm the absence of residual solvents or byproducts, and gas chromatography-mass spectrometry (GC-MS) for molecular confirmation .

Q. How does this compound participate in nucleophilic substitution reactions, and what intermediates are formed?

  • Methodology : The acyl chloride reacts with nucleophiles like amines or alcohols to form amides or esters. For example, reaction with primary amines yields N-substituted amides. Kinetic studies using FT-IR or in situ NMR can monitor reaction progress, while steric effects from the 2,2-dimethyl group may slow reactivity compared to less hindered analogs .

Q. What purification strategies are effective for isolating this compound after synthesis?

  • Methodology : Due to its moisture sensitivity, purification is performed under anhydrous conditions. Distillation at reduced pressure (50–60°C) isolates the product. Purity is confirmed via boiling point consistency and spectroscopic methods (e.g., Cl⁻ ion titration for residual HCl) .

Advanced Research Questions

Q. How do steric and electronic effects from the 2,2-dimethyl group influence regioselectivity in Diels-Alder reactions?

  • Methodology : Computational modeling (DFT studies) can predict electron density distribution and frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity. Experimental validation involves comparing reaction rates and product distributions with non-methylated analogs. Substituent effects may favor endo/exo selectivity depending on diene electronic profiles .

Q. What kinetic mechanisms govern the hydrolysis of this compound in aqueous environments?

  • Methodology : Pseudo-first-order kinetics are applied under controlled pH and temperature. Conductivity measurements or pH-stat titration track hydrolysis rates. Activation energy (Eₐ) is derived from Arrhenius plots, while isotopic labeling (D₂O) identifies nucleophilic attack pathways .

Q. Can computational models predict the compound’s reactivity in multicomponent reactions for pharmaceutical intermediates?

  • Methodology : Molecular docking and MD simulations assess binding affinities with biological targets (e.g., enzymes). QSAR models correlate structural features (e.g., Cl⁻ leaving group, methyl steric bulk) with reactivity. Experimental validation includes synthesizing derivatives and testing bioactivity (e.g., anti-inflammatory assays) .

Critical Analysis of Contradictions

  • Reactivity in Polar vs. Nonpolar Solvents : suggests faster reaction rates in polar aprotic solvents (e.g., THF) due to stabilization of transition states. However, notes competing side reactions (e.g., dimerization) in such media, necessitating solvent optimization .

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